molecular formula C18H18ClN3O2S2 B2928257 N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252819-02-5

N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2928257
M. Wt: 407.93
InChI Key: MTMBQWFJUZEQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2S2 and its molecular weight is 407.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2008) synthesized classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, targeting dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The compounds demonstrated varying degrees of potency against human TS and DHFR, indicating their potential for cancer treatment and infectious diseases requiring dual inhibition of these enzymes. The most potent dual inhibitor identified exhibits significant inhibitory activity, underscoring the scaffold's potential for developing therapeutics (Gangjee et al., 2008).

Crystal Structures and Conformations

Research by Subasri et al. (2016, 2017) on the crystal structures of related compounds highlights their folded conformation, stabilized by intramolecular hydrogen bonding. These studies provide insights into the molecular geometry and potential interaction sites for biological targets, facilitating the design of more effective derivatives (Subasri et al., 2016); (Subasri et al., 2017).

Vibrational Spectroscopic Signatures and Quantum Computational Approaches

Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide using Raman and Fourier transform infrared spectroscopy. The study employed density functional theory for geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers analysis. This research provides valuable insights into the molecule's stability, interactions, and potential antiviral activities (Mary et al., 2022).

Anticancer and Antimicrobial Activities

Studies exploring the synthesis of derivatives and their biological activities demonstrate the potential of this chemical scaffold for developing anticancer and antimicrobial agents. For instance, research by Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives, showing potent anticancer activity against several cancer cell lines. This suggests the promise of these compounds in oncological research and drug development (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-2-8-22-17(24)16-14(7-9-25-16)21-18(22)26-11-15(23)20-10-12-5-3-4-6-13(12)19/h3-7,9H,2,8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMBQWFJUZEQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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